molecular formula C16H15NO3 B13781738 (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone

(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone

Cat. No.: B13781738
M. Wt: 269.29 g/mol
InChI Key: QHOMUNQVGOCTOP-FNORWQNLSA-N
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Description

(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It also modulates the expression of genes related to apoptosis and cell cycle regulation. The presence of the pyridine ring and propenone moiety allows it to interact with specific receptors and proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone is unique due to the presence of both a pyridine ring and a propenone moiety, which contribute to its diverse chemical reactivity and biological activities.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C16H15NO3/c1-19-15-8-6-13(10-16(15)20-2)14(18)7-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b7-5+

InChI Key

QHOMUNQVGOCTOP-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CN=CC=C2)OC

Origin of Product

United States

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